Carbamic acid, (3-methyl-2-benzofuranyl)-, methyl ester
Description
Systematic IUPAC Name and CAS Registry Number (61307-26-4)
The systematic IUPAC name for this compound is methyl (3-methylbenzofuran-2-yl)carbamate . This nomenclature follows IUPAC rules by prioritizing the benzofuran core structure (a fused bicyclic system of benzene and furan), with substituents numbered to minimize positional indices. The carbamate group (-O-C(=O)-N<) is attached to the benzofuran’s second position, while a methyl group occupies the third position.
The CAS Registry Number 61307-26-4 uniquely identifies this compound in chemical databases. This identifier is critical for distinguishing it from structurally similar molecules, such as butyl (3-methylbenzofuran-2-yl)carbamate (CAS 61307-30-0), which differs only in the ester alkyl group.
Molecular Formula (C₁₁H₁₁NO₃) and Structural Isomerism
The molecular formula C₁₁H₁₁NO₃ corresponds to a molecular weight of 221.21 g/mol. The structure comprises:
- A benzofuran ring system (C₉H₆O)
- A methyl group at position 3 (CH₃)
- A carbamate group (-O-C(=O)-NH-CH₃) at position 2
| Component | Contribution to Formula |
|---|---|
| Benzofuran core | C₉H₆O |
| Methyl group | CH₃ |
| Carbamate group | C₂H₅NO₃ |
Structural Isomerism :
- Positional Isomerism : The methyl and carbamate groups could theoretically occupy different positions on the benzofuran ring (e.g., 2-methyl-3-carbamate). However, such isomers are not commonly reported for this compound.
- Functional Group Isomerism : Alternative arrangements of the carbamate group, such as thiocarbamate (-O-C(=S)-NH-CH₃), would constitute functional isomers but are distinct compounds.
Properties
CAS No. |
61307-26-4 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl N-(3-methyl-1-benzofuran-2-yl)carbamate |
InChI |
InChI=1S/C11H11NO3/c1-7-8-5-3-4-6-9(8)15-10(7)12-11(13)14-2/h3-6H,1-2H3,(H,12,13) |
InChI Key |
RGEFQWHZXZAQEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)NC(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The primary synthetic approach to carbamic acid esters such as this compound involves the reaction of the corresponding benzofuranyl isocyanate with an alcohol—in this case, methanol—to form the methyl carbamate ester. The key intermediate, 3-methylbenzofuran-2-yl isocyanate, is reacted under anhydrous conditions to prevent hydrolysis of the isocyanate group, which is highly reactive and moisture-sensitive. The reaction is typically conducted with controlled heating to facilitate carbamate bond formation.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | 3-methylbenzofuran-2-yl isocyanate + methanol | Anhydrous, mild heating, inert atmosphere | Formation of this compound |
This method is analogous to the synthesis of related carbamate esters, such as cyclohexyl (3-methylbenzofuran-2-yl)carbamate, where cyclohexanol is used instead of methanol.
Catalytic and Industrial Scale Methods
Industrial synthesis often employs continuous flow reactors to optimize reaction parameters such as temperature, pressure, and residence time, improving yield and purity. Catalysts, particularly organometallic compounds like dibutyltin dilaurate or zinc-based catalysts, can accelerate the carbamate formation reaction and reduce by-product formation.
A patent describing carbamate synthesis highlights the use of catalysts such as zinc dibromide, zinc neodecanoate, and dibutyltin dilaurate, which achieve high conversion rates (above 85%) and minimal by-products under mild conditions. The reaction is typically monitored by gas chromatography to ensure high selectivity.
| Catalyst | Reaction Time (hours) | Carbamate Yield (%) | By-products (%) |
|---|---|---|---|
| Zinc dibromide | 16 | 99.7 | 0 |
| Zinc neodecanoate | 16 | 98.8 | 0 |
| Dibutyltin dilaurate | 41 | ~80 (crude) | <2 |
The use of such catalysts is expected to be applicable to the preparation of this compound, improving efficiency and scalability.
Alternative Synthetic Routes
Other synthetic strategies involve carbonylation reactions of carbamic ester precursors in the presence of palladium catalysts. For example, palladium-catalyzed carbonylation of halogenated benzofuranyl derivatives with carbon monoxide and water can yield carbamic acid esters. This method allows for the direct formation of carbamate esters without the need for isocyanate intermediates, potentially simplifying the synthesis and reducing hazardous reagents.
| Step | Reagents | Catalyst | Conditions | Yield |
|---|---|---|---|---|
| Carbonylation | Halogenated benzofuranyl + CO + H2O | Pd(PPh3)2Cl2 or PdX2/PPh3 | 115 °C, 8 bar CO pressure | Moderate (15-31%) |
This approach is more complex and may be less efficient for the specific methyl ester derivative but offers an alternative pathway for carbamate synthesis.
Benzofuran Ring Construction Prior to Carbamate Formation
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Isocyanate + Alcohol | 3-methylbenzofuran-2-yl isocyanate + methanol | None or organotin/zinc catalysts | Anhydrous, mild heating | High (up to ~99%) | Most common, direct carbamate formation |
| Palladium-catalyzed carbonylation | Halogenated benzofuranyl + CO + H2O | Pd(PPh3)2Cl2 or PdX2/PPh3 | Elevated temp & pressure | Moderate (15-31%) | Alternative route, avoids isocyanates |
| Benzofuran synthesis + carbamate formation | Phenolic precursors, allyl aryl ethers | Various (oxidative cyclization) | Multi-step | Variable | Prepares benzofuran core before carbamate |
Research Findings and Analysis
The isocyanate-alcohol reaction remains the most efficient and widely used method for preparing carbamic acid esters, including this compound, due to its high yield and straightforward procedure.
Catalysts such as zinc dibromide and dibutyltin dilaurate significantly improve reaction rates and product purity, minimizing by-products.
Continuous flow reactors in industrial settings enhance control over reaction parameters, enabling scale-up with consistent quality.
Alternative palladium-catalyzed carbonylation methods provide synthetic flexibility but generally yield lower product amounts and require more complex conditions.
The benzofuran ring synthesis is critical and can be achieved via intramolecular cyclization or Claisen rearrangement/oxidative cyclization sequences, which are well-documented in the literature.
Chemical Reactions Analysis
Types of Reactions: Methyl (3-methylbenzofuran-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemical Properties and Structure
Carbamic acid, (3-methyl-2-benzofuranyl)-, methyl ester is characterized by its unique chemical structure, which contributes to its functionality in different applications. The molecular formula is with a molecular weight of approximately 219.26 g/mol. Its structure includes a benzofuran moiety that enhances its biological activity.
Pharmaceutical Applications
2.1 Drug Development
This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. For instance, derivatives of carbamic acid esters have been identified as potential candidates for treating conditions such as obesity and type II diabetes due to their ability to modulate metabolic pathways .
2.2 Cholinesterase Inhibition
Carbamic acid derivatives exhibit cholinesterase inhibitory activity, making them valuable in the development of drugs for neurodegenerative diseases like Alzheimer's. The mechanism involves reversible inhibition of the enzyme acetylcholinesterase, which is crucial for neurotransmitter regulation .
Agricultural Applications
3.1 Pesticide Development
Carbamic acid esters are widely researched for their pesticidal properties. Specifically, aryl esters of N-methyl carbamic acids have been shown to act as effective insecticides and acaricides due to their ability to inhibit cholinesterase in pests . This mechanism allows for targeted pest control while minimizing environmental impact.
3.2 Herbicide Formulation
Research indicates that certain carbamic acid derivatives can be formulated into herbicides that selectively target specific plant species without harming crops. This selectivity is crucial for sustainable agricultural practices .
Toxicological Studies
The safety profile of carbamic acid derivatives has been extensively studied due to their widespread use in agriculture and pharmaceuticals. Toxicological assessments reveal that while some derivatives are effective as pesticides, they also pose risks to non-target organisms if not managed properly. Regulatory agencies continuously evaluate these compounds to ensure they meet safety standards for human and environmental health .
Case Studies
5.1 Case Study: Synthesis and Efficacy of Carbamic Acid Esters
A notable study examined the synthesis of various carbamic acid esters and their efficacy as cholinesterase inhibitors. The research demonstrated that modifying the substituents on the aromatic ring significantly influenced the inhibitory potency against acetylcholinesterase, highlighting the importance of structural optimization in drug design .
5.2 Case Study: Environmental Impact Assessment
Another study focused on assessing the environmental impact of carbamic acid-based pesticides in agricultural settings. It was found that while these compounds effectively controlled pest populations, their degradation products could affect soil health and biodiversity if not managed properly .
Data Summary Table
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Pharmaceuticals | Drug development | Potential treatment for obesity and diabetes |
| Cholinesterase inhibitors | Effective against neurodegenerative diseases | |
| Agriculture | Pesticide formulation | Effective insecticides with minimal harm |
| Herbicide development | Selective targeting of plant species | |
| Toxicology | Safety assessments | Risks identified for non-target organisms |
Mechanism of Action
The mechanism of action of methyl (3-methylbenzofuran-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in biological pathways, leading to its observed biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission, leading to its potential use as an insecticide .
Comparison with Similar Compounds
Key Structural and Functional Differences:
Core Heterocycle :
- The target compound contains a 2-benzofuranyl ring, whereas analogs like Carbofuran (1563-66-2) and U280 (55285-14-8) feature dihydrobenzofuran cores with reduced aromaticity and additional methyl groups .
- Benzimidazole-based analogs (e.g., Flubendazole, 31430-15-6) replace the benzofuran with a benzimidazole ring, altering electronic properties and biological targets .
The methyl ester group is common across analogs, but modifications (e.g., dibutylamino-thio in 55285-14-8) introduce variability in reactivity and toxicity profiles .
Biological Implications :
- Carbofuran (1563-66-2) inhibits acetylcholinesterase, a mechanism shared by many carbamates. The target compound’s activity may depend on the benzofuran ring’s ability to interact with similar enzymatic pockets .
- Chlorinated analogs (e.g., 101-27-9) exhibit herbicidal activity, suggesting that halogenation could be a strategy for tuning agrochemical efficacy .
Biological Activity
Carbamic acid, (3-methyl-2-benzofuranyl)-, methyl ester is a carbamate derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structure that combines a carbamic acid functional group with a 3-methyl-2-benzofuran moiety, which may contribute to its distinct biological properties.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structural attributes include:
- Functional Groups : Carbamate and benzofuran
- Molecular Weight : Approximately 219.23 g/mol
Biological Activities
Research indicates that carbamates, including this specific compound, exhibit a range of biological activities:
- Antimicrobial Properties : Some studies have shown that carbamate derivatives can possess antimicrobial effects against various bacterial strains. For instance, the compound has demonstrated effectiveness in disrupting bacterial cell membranes and inhibiting essential enzymes, leading to cell death.
- Neuroactivity : There is potential for neuroactive properties within this class of compounds. For example, derivatives of carbamic acids have been investigated for their inhibitory effects on cholinesterases, which are important in neurochemical signaling. Specific carbamate derivatives have shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting possible applications in treating neurodegenerative diseases .
- Anticancer Activity : Preliminary studies indicate that some carbamate derivatives may inhibit cancer cell growth. The mechanisms involve interaction with specific molecular targets that regulate cell proliferation and apoptosis.
The mechanism by which this compound exerts its biological effects often involves:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, particularly those related to neurotransmission and microbial metabolism.
- Cell Membrane Disruption : It may alter the integrity of microbial cell membranes, leading to increased permeability and eventual cell lysis.
Comparative Analysis with Other Carbamates
To better understand the biological activity of this compound, a comparison with other known carbamates is useful:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Methyl Carbamate | Simple Carbamate | Moderate antimicrobial activity | Commonly used as a reagent in organic synthesis |
| Ethyl Carbamate | Simple Carbamate | Neurotoxic effects | Known for its sedative properties |
| Phenyl Carbamate | Aromatic Carbamate | Inhibitory effects on enzymes | Used in drug design for neurological applications |
| 3-Methylcarbamic Acid | Simple Carbamic Acid | Potentially neuroactive | Similar structure but lacks the benzofuran moiety |
This compound stands out due to its specific benzofuran structure that may confer unique biological properties not present in simpler carbamates.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various carbamates against common pathogens. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria while showing moderate activity against Gram-negative strains.
- Neurochemical Studies : In vitro assays demonstrated that certain derivatives of this compound inhibited AChE and BChE more effectively than established drugs like rivastigmine. IC50 values were reported ranging from 38.98 µM to 311 µM depending on the derivative tested .
- Cancer Cell Line Testing : Research focused on the anticancer potential revealed that some derivatives could reduce proliferation rates in various cancer cell lines by up to 70%, indicating promising avenues for further exploration in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
